Product packaging for O-Desmethyl apixaban(Cat. No.:CAS No. 503612-76-8)

O-Desmethyl apixaban

Cat. No.: B194347
CAS No.: 503612-76-8
M. Wt: 445.5 g/mol
InChI Key: HGHLWAZFIGRAOT-UHFFFAOYSA-N
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Description

O-Demethyl apixaban (CAS 503612-76-8), also known as Apixaban Impurity 18 or 4-Demethoxy-4-hydroxy Apixaban, is a significant metabolite and a critical pharmaceutical reference standard of the anticoagulant drug apixaban . This compound is essential for advanced pharmacological research, particularly in studies focused on drug metabolism and the identification of impurities in apixaban formulations . As a major metabolite, O-Desmethyl apixaban is invaluable for conducting detailed pharmacokinetic and bioanalytical studies. Researchers utilize it to understand the metabolic pathways and clearance mechanisms of the parent drug, apixaban, which undergoes metabolism in the liver via enzymes including CYP3A4 . The study of this metabolite supports the development and validation of analytical methods, ensures drug safety and quality control by monitoring impurity profiles, and aids in the comprehensive characterization of apixaban's disposition in biological systems. This product is intended For Research Use Only and is strictly not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H23N5O4 B194347 O-Desmethyl apixaban CAS No. 503612-76-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-hydroxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O4/c25-23(32)21-19-12-14-28(16-6-4-15(5-7-16)27-13-2-1-3-20(27)31)24(33)22(19)29(26-21)17-8-10-18(30)11-9-17/h4-11,30H,1-3,12-14H2,(H2,25,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHLWAZFIGRAOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)N3CCC4=C(C3=O)N(N=C4C(=O)N)C5=CC=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40198415
Record name O-Demethyl apixaban
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503612-76-8
Record name 4,5,6,7-Tetrahydro-1-(4-hydroxyphenyl)-7-oxo-6-[4-(2-oxo-1-piperidinyl)phenyl]-1H-pyrazolo[3,4-c]pyridine-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=503612-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-Demethyl apixaban
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-Demethyl apixaban
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-DEMETHYL APIXABAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ0XFQ18OA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Structure and Properties of O Demethyl Apixaban

O-Demethyl apixaban (B1684502) represents a chemically modified form of the parent drug, apixaban, resulting from the removal of a methyl group, typically from the methoxyphenyl moiety.

PropertyDescription
Chemical Name 1-(4-hydroxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide ontosight.aisynzeal.com
Molecular Formula C24H23N5O4 uni.lu
Molecular Weight Approximately 445.47 g/mol uni.lu
Synonyms 4-Demethoxy-4-hydroxy Apixaban, APIXABAN (M2), O-Desmethylapixaban (M2) ontosight.ai
Related Metabolite O-Demethyl apixaban sulfate (B86663) (further metabolized form) nih.govresearchgate.netnih.govdrugbank.com

Pharmacological and Biological Activity of O Demethyl Apixaban Metabolites

In Vitro Assessment of Factor Xa (FXa) Inhibitory Activity by O-Demethyl Apixaban (B1684502) Sulfate (B86663)

Apixaban functions as a potent and selective oral inhibitor of activated Factor X (FXa), a critical enzyme within the coagulation cascade. Its therapeutic action is mediated by directly binding to the active site of FXa, thereby impeding the conversion of prothrombin to thrombin, which is essential for clot formation d-nb.inforesearchgate.net. This direct inhibition of FXa is the cornerstone of apixaban's anticoagulant and antithrombotic efficacy d-nb.inforesearchgate.netremedypublications.com.

Following administration, apixaban undergoes metabolic transformation within the body, yielding various metabolites. Among these, O-demethyl apixaban sulfate has been identified as a principal circulating metabolite in humans d-nb.inforesearchgate.netresearchgate.netresearchgate.net. To ascertain the pharmacological relevance of this metabolite, its in vitro inhibitory activity against FXa has been rigorously evaluated.

Research findings consistently demonstrate that O-demethyl apixaban sulfate, despite its prevalence as a metabolite, exhibits no significant inhibitory activity against human Factor Xa d-nb.inforesearchgate.netresearchgate.netresearchgate.net. This absence of enzymatic inhibition signifies that this specific metabolite does not contribute to the anticoagulant effects observed with the parent compound, apixaban.

Comparative Analysis of Biological Activity of O-Demethyl Apixaban and its Conjugates Relative to the Parent Compound Apixaban

A comparative analysis of the biological activity of apixaban's metabolites, particularly O-demethyl apixaban and its conjugates such as O-demethyl apixaban sulfate, against the parent compound, apixaban, reveals distinct functional roles. Apixaban itself is characterized by a high affinity for human FXa, with an inhibitory constant (Ki) reported as 0.08 nM d-nb.inforesearchgate.net. This potent inhibition is directly responsible for its therapeutic efficacy in preventing thrombotic events.

Preclinical Pharmacokinetics and Interspecies Metabolism of O Demethyl Apixaban

Comparative Metabolite Profiling of O-Demethyl Apixaban (B1684502) and its Conjugates Across Animal Models (e.g., Mice, Rats, Rabbits, Dogs)

Studies investigating the disposition of apixaban have revealed notable differences in metabolite profiles across various animal species when compared to humans. These variations primarily involve the relative abundance of O-demethyl apixaban and its conjugated forms in circulation.

Quantitative Differences in Circulating Levels of O-Demethyl Apixaban and its Sulfate (B86663) Across Species

In human plasma, O-demethyl apixaban sulfate (M1) has been identified as a major circulating metabolite, accounting for approximately 25% of the parent drug's area under the concentration-time curve (AUC) researchgate.netresearchgate.net. In contrast, preclinical species such as mice, rats, and dogs exhibit lower relative levels of O-demethyl apixaban sulfate in their plasma compared to the parent compound researchgate.netresearchgate.net. While present, this sulfate conjugate represents a smaller fraction of the total drug-related material in the circulation of these species than observed in humans researchgate.netresearchgate.net.

Table 1: Relative Circulating Levels of O-Demethyl Apixaban Sulfate (M1) in Plasma

SpeciesRelative Abundance of O-Demethyl Apixaban Sulfate (M1)Notes
HumanMajor metabolite; ~25% of parent AUC researchgate.netresearchgate.net
MiceLower amounts relative to parent compound researchgate.netresearchgate.net
RatsLower amounts relative to parent compound researchgate.netresearchgate.net
DogsLower amounts relative to parent compound researchgate.netresearchgate.net

Unique Metabolite Profiles in Specific Preclinical Species (e.g., Glucuronide in Rabbits)

Rabbits present a particularly distinct plasma metabolite profile compared to other preclinical species and humans. In rabbit plasma, apixaban itself is found as a minor circulating component. Instead, O-demethyl apixaban (M2) and, notably, O-demethyl apixaban glucuronide (M14) emerge as prominent metabolites researchgate.netresearchgate.netresearchgate.net. This contrasts with mice, rats, and dogs, where the parent compound is the major circulating entity, and with humans, where O-demethyl apixaban sulfate (M1) is a significant circulating metabolite researchgate.netresearchgate.net.

Table 2: Prominent Metabolites in Plasma Across Select Preclinical Species

SpeciesMajor Circulating Component(s)Other Notable Metabolites
MiceApixabanO-demethyl apixaban sulfate (M1) in lower amounts researchgate.netresearchgate.net
RatsApixabanO-demethyl apixaban sulfate (M1) in lower amounts researchgate.netresearchgate.net
DogsApixabanO-demethyl apixaban sulfate (M1) in lower amounts researchgate.netresearchgate.net
RabbitsO-demethyl apixaban (M2), O-demethyl apixaban glucuronide (M14)Apixaban as a minor component researchgate.netresearchgate.netresearchgate.net

Excretion Pathways of O-Demethyl Apixaban and its Conjugates in Preclinical Species

Table 3: Major Excretion Pathways and Metabolite Presence in Excreta

Excretion RoutePercentage of Dose (Animals)Percentage of Dose (Humans)Presence of O-Demethyl Apixaban Metabolites (M1, M2)
Fecal>54%>46%Common prominent metabolites in feces researchgate.net
Urinary<15%25-28%Common prominent metabolites in urine researchgate.net
Biliary/IntestinalNot specified for M1/M2Not specified for M1/M2Intestinal excretion is a significant pathway nih.govacs.orgredheracles.netnih.gov

Compound List:

Apixaban

O-Demethyl apixaban (M2)

O-Demethyl apixaban sulfate (M1)

O-Demethyl apixaban glucuronide (M14)

Analytical Methodologies for O Demethyl Apixaban and Its Conjugates

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Metabolite Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of apixaban (B1684502) and its metabolites in biological samples due to its high sensitivity, specificity, and speed. Method development typically involves optimizing chromatographic separation and mass spectrometric detection parameters to achieve reliable results. Sample preparation techniques commonly employed include protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) to remove interfering matrix components and concentrate the analytes tandfonline.com.

Several studies have reported the development and validation of LC-MS/MS methods for apixaban quantification in plasma and urine. These methods are often validated according to stringent regulatory guidelines, such as those from the US Food and Drug Administration (FDA), European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) nih.gov. Validation parameters typically include linearity, accuracy, precision, selectivity, matrix effect, and analyte stability.

For instance, a validated LC-MS/MS method for apixaban in human plasma demonstrated a lower limit of quantification (LLOQ) of 1.0 ng/mL with a linear dynamic range from 1.0 to 301.52 ng/mL japsonline.com. Another study reported an LLOQ of 0.05 ng/mL for apixaban in human plasma with a linear dynamic range from 1-250 ng/mL researchgate.net. Methods have also been developed for urine analysis, with an LLOQ reported at 5 ng/mL for apixaban and its metabolite M1 (O-demethyl apixaban sulfate) in urine fda.gov.

Table 1: LC-MS/MS Method Validation Parameters for Apixaban and Metabolites

Analyte/MetaboliteMatrixLLOQ (ng/mL)Linear Range (ng/mL)Precision (CV%)Accuracy (%)Reference
ApixabanPlasma1.01.0–301.52≤ 6.98± 10.72 japsonline.com
ApixabanPlasma0.051–250Not specifiedNot specified researchgate.net
ApixabanPlasma11–301.52< 14% (intra-day)< ± 10% (intra-day) akjournals.com
ApixabanPlasma11–301.52< 14% (inter-day)< ± 10% (inter-day) akjournals.com
ApixabanPlasma11–301.52≤ 6.98 (inter-day)± 3.52 (inter-day) nih.gov
ApixabanUrine5Not specified≤ 4.52± 6.89 nih.gov
O-Demethyl apixaban sulfate (B86663) (M1)Plasma1Not specifiedNot specifiedNot specified fda.gov
O-Demethyl apixaban sulfate (M1)Urine5Not specifiedNot specifiedNot specified fda.gov

Application of High-Performance Liquid Chromatography (HPLC) and High-Performance Thin Layer Chromatography (HPTLC) for Metabolite Analysis

While LC-MS/MS is predominant, High-Performance Liquid Chromatography (HPLC) and its hyphenated techniques, such as HPLC-MS/MS, are also utilized for the analysis of apixaban and its metabolites. HPLC methods, often employing reversed-phase columns, can provide chromatographic separation of apixaban from its metabolites. Specifically, HPLC-MS/MS methods with polarity switching have been reported for the simultaneous quantification of apixaban and its major metabolites in human plasma researchgate.net. Furthermore, SPE coupled with LC-MS/MS has been employed to analyze apixaban and its key metabolites, demonstrating the versatility of LC-based approaches for comprehensive metabolic profiling tandfonline.com. High-Performance Thin Layer Chromatography (HPTLC) has been reported for the quantification of apixaban in pharmaceutical formulations, but its application in direct metabolite analysis in biological matrices appears less common compared to LC-MS/MS tandfonline.com.

Utilization of Radiochemical Tracing Techniques (e.g., [14C]Apixaban) for Metabolite Identification and Quantification

Radiochemical tracing studies using [14C]-labeled apixaban have been instrumental in elucidating the metabolic pathways and identifying various metabolites in different species, including humans nih.govpsu.edu. These studies involve administering radiolabeled apixaban and then analyzing biological samples (plasma, urine, feces) for the presence and quantity of radioactivity and specific metabolites.

In human plasma, apixaban is the major circulating component. Key metabolites identified through these studies include O-demethyl apixaban (M2) and O-demethyl apixaban sulfate (M1) nih.govpsu.edu. O-demethyl apixaban sulfate (M1), also referred to as BMS-730823, has been identified as a significant and stable metabolite, representing approximately 25% of the parent drug's area under the time curve (AUC) in human plasma nih.govpsu.edu. Other identified metabolic pathways include hydroxylation and sulfation of hydroxylated O-demethyl apixaban researchgate.netnih.govresearchgate.net. These radiolabeled studies aid in the comprehensive mapping of apixaban's metabolic profile, providing essential information for the development of targeted analytical methods for specific metabolites.

Bioanalytical Method Development for Metabolite Measurement in Biological Matrices

The development of robust bioanalytical methods is essential for accurately measuring apixaban and its metabolites in diverse biological matrices such as plasma, serum, urine, and dried blood spots tandfonline.com. LC-MS/MS remains the preferred technique for this purpose due to its sensitivity and specificity, allowing for the quantification of low analyte concentrations typically found in these matrices.

Methods are developed to ensure reliable measurement across a range of concentrations relevant to therapeutic drug monitoring and pharmacokinetic studies. For example, bioanalytical methods have been established for apixaban in plasma and urine, with reported LLOQs of 1.0 ng/mL for plasma and 5 ng/mL for urine nih.gov. The stability of apixaban in plasma and urine under storage conditions (e.g., at -20 °C) is also a critical aspect of method development to ensure the integrity of samples prior to analysis nih.gov. The development of multi-analyte assays capable of simultaneously quantifying apixaban and other direct oral anticoagulants (DOACs) in plasma and urine is also a growing trend, streamlining laboratory monitoring nih.gov.

Pharmacogenomic Considerations in O Demethyl Apixaban Formation

Impact of Genetic Polymorphisms in Cytochrome P450 Enzymes on O-Demethylation Rates (e.g., CYP3A4/5, CYP2C9 Variants)

The O-demethylation of apixaban (B1684502) is predominantly catalyzed by the cytochrome P450 (CYP) 3A4 enzyme, with minor contributions from CYP3A5, CYP1A2, CYP2C8, CYP2C9, CYP2C19, and CYP2J2. nih.govacs.org Genetic polymorphisms in these enzymes, particularly in the highly polymorphic CYP3A4 and CYP3A5 genes, can alter enzyme activity and consequently affect the rate of O-Demethyl apixaban formation.

Studies investigating the impact of CYP3A4 and CYP3A5 variants on apixaban pharmacokinetics have yielded mixed results. Some studies have not found a significant association between common polymorphisms, such as CYP3A422 (rs35599367) and CYP3A53 (rs776746), and apixaban plasma concentrations. researchgate.netresearchgate.net For instance, a study in a real-world cohort of atrial fibrillation patients did not find a significant influence of these variants on apixaban trough concentrations. researchgate.net

Conversely, other research suggests a potential influence of these polymorphisms. One study indicated that the presence of CYP3A51/3 or *3/3 diplotypes was associated with an increased concentration/dose ratio of apixaban compared to the CYP3A51/*1 genotype. uni-lj.si The CYP3A53 allele is a splice site variant that leads to a non-functional protein, and its frequency varies significantly among different ethnic populations.

The role of CYP2C9 variants, which are known to significantly affect the metabolism of other anticoagulants like warfarin, in apixaban O-demethylation appears to be minor. nih.govacs.org While in vitro studies have shown some contribution of CYP2C9 to apixaban metabolism, clinical studies have not consistently demonstrated a significant impact of CYP2C9 polymorphisms on apixaban plasma levels.

Table 1: Influence of CYP450 Genetic Polymorphisms on O-Demethyl Apixaban Formation

Gene VariantAllele Frequency (Approximate)Effect on Enzyme ActivityImpact on O-Demethyl Apixaban Formation
CYP3A422 (rs35599367) Caucasians: ~5-7%Reduced CYP3A4 expression and activityConflicting results; some studies show no significant impact on apixaban plasma concentrations.
CYP3A53 (rs776746) Caucasians: ~88-95%, Africans: ~27-50%, Asians: ~60-75%Non-functional protein, loss of CYP3A5 activityConflicting results; some studies suggest an association with increased apixaban exposure.
CYP2C92 (rs1799853) Caucasians: ~8-20%Reduced enzyme activityMinor contribution to apixaban metabolism; significant clinical impact not established.
CYP2C93 (rs1057910) Caucasians: ~4-16%Significantly reduced enzyme activityMinor contribution to apixaban metabolism; significant clinical impact not established.

Note: The impact of these polymorphisms on the specific kinetic parameters (Vmax, Km) of O-Demethyl apixaban formation has not been extensively quantified in published literature.

Influence of Genetic Variants in Sulfotransferase Enzymes on O-Demethyl Apixaban Sulfation (e.g., SULT1A1 Alleles)

Following its formation, O-Demethyl apixaban is further metabolized via sulfation, primarily by the sulfotransferase enzymes SULT1A1 and SULT1A2. SULT1A1 is considered to play a major role due to its high expression in the liver and higher catalytic activity for this reaction. Genetic polymorphisms in the SULT1A1 gene can lead to variations in enzyme activity, thereby affecting the rate of O-Demethyl apixaban sulfation.

The most common and functionally significant variants of SULT1A1 are SULT1A11 (wild-type), SULT1A12, and SULT1A13. The SULT1A12 allele is associated with decreased enzyme activity and thermal stability, while the SULT1A13 allele also results in reduced activity, although to a lesser extent than SULT1A12. The Vmax for sulfation activity generally follows the pattern SULT1A11 > SULT1A13 > SULT1A1*2.

While the influence of these SULT1A1 variants on the disposition of many drugs is well-documented, their specific impact on O-Demethyl apixaban sulfation and the clinical consequences for apixaban therapy are still under investigation. Given that sulfation is a significant clearance pathway for O-Demethyl apixaban, it is plausible that individuals with reduced-function SULT1A1 alleles may exhibit altered plasma concentrations of this metabolite. However, no concrete evidence of genetic variability affecting apixaban through SULTs has been definitively established in clinical outcome studies.

Table 2: Influence of SULT1A1 Genetic Polymorphisms on O-Demethyl Apixaban Sulfation

Gene VariantAllele Frequency (Approximate)Effect on Enzyme ActivityImpact on O-Demethyl Apixaban Sulfation
SULT1A11 Varies by ethnicity; see belowNormal enzyme activityNormal rate of sulfation.
SULT1A12 (rs9282861) Caucasians: ~33%, African-Americans: ~29%, Chinese: ~8%Decreased enzyme activity and stabilityPotential for reduced rate of O-Demethyl apixaban sulfation.
SULT1A1*3 (rs1801030) Caucasians: ~1%, African-Americans: ~23%, Chinese: ~0.6%Decreased enzyme activityPotential for reduced rate of O-Demethyl apixaban sulfation.

Methodologies for Investigating Genetic Variability in Metabolite Formation

A variety of methodologies are employed to investigate the influence of genetic variability on the formation of drug metabolites like O-Demethyl apixaban. These approaches can be broadly categorized into in vitro and in vivo studies.

In Vitro Studies:

Recombinant Enzymes: This technique involves expressing specific polymorphic variants of metabolizing enzymes (e.g., CYP3A4, SULT1A1) in cellular systems (e.g., insect cells, bacteria). The purified enzymes are then used in kinetic assays with the substrate (apixaban or O-Demethyl apixaban) to determine key parameters like Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax). This allows for a direct comparison of the catalytic efficiency of different enzyme variants.

Chemical Inhibition: Specific chemical inhibitors of different CYP or SULT enzymes are used in conjunction with HLM or recombinant enzymes to identify the primary enzymes responsible for a particular metabolic pathway.

In Vivo and Clinical Studies:

Genotyping: Patient DNA is analyzed to identify specific genetic polymorphisms. Common methods include Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP) and TaqMan SNP genotyping assays.

Pharmacokinetic Analysis: Following drug administration to genotyped individuals, blood samples are collected over time. The concentrations of the parent drug (apixaban) and its metabolites (including O-Demethyl apixaban) are quantified using sensitive analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This data is then used to determine pharmacokinetic parameters like clearance, half-life, and area under the curve (AUC), which can be correlated with genetic variants.

Genome-Wide Association Studies (GWAS): GWAS involve scanning the entire genome of a large cohort of individuals to identify genetic variations associated with a particular trait, such as drug response or metabolite levels. This approach can uncover novel genetic determinants that may not be identified through candidate gene approaches. researchgate.netresearchgate.net

Table 3: Common Methodologies in Pharmacogenomic Studies of O-Demethyl Apixaban

MethodologyDescriptionApplication in O-Demethyl Apixaban Research
PCR-RFLP A technique that uses restriction enzymes to cut DNA at specific sequences, with variations in fragment lengths indicating different alleles.Genotyping of known polymorphisms in CYP3A4, CYP3A5, and SULT1A1.
TaqMan SNP Genotyping A real-time PCR-based method that uses fluorescently labeled probes to differentiate between alleles.High-throughput genotyping of single nucleotide polymorphisms in relevant genes. researchgate.net
LC-MS/MS A highly sensitive and specific analytical technique used to separate and quantify compounds in a complex mixture.Accurate measurement of apixaban and O-Demethyl apixaban concentrations in plasma for pharmacokinetic studies.
In Vitro Phenotyping with Recombinant Enzymes Use of purified, genetically engineered enzymes to study the kinetics of a specific metabolic reaction.Determining the catalytic efficiency of different CYP and SULT variants in the formation and sulfation of O-Demethyl apixaban.

Advanced Research Directions in O Demethyl Apixaban Studies

Investigation of Potential Non-Enzymatic Formation Pathways of O-Demethyl Apixaban (B1684502)

Apixaban undergoes extensive metabolism, primarily through O-demethylation and hydroxylation, predominantly catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP3A4/5 researchgate.netfrontiersin.orgnih.govtga.gov.audrugsporphyria.net. While enzymatic pathways are the main drivers of apixaban's metabolic transformation, the potential for non-enzymatic degradation or formation of metabolites under specific physiological or storage conditions is an area of scientific interest.

Current literature primarily focuses on the enzymatic routes of apixaban metabolism. Studies investigating apixaban's stability under stress conditions, such as acidic or alkaline hydrolysis, have identified degradation products, but these are typically attributed to chemical hydrolysis of specific moieties within the molecule rather than the direct non-enzymatic formation of O-demethyl apixaban researchgate.net. Research indicates that apixaban is relatively stable under oxidative, thermal, and photolytic conditions, with significant degradation observed mainly under strong acidic and basic hydrolysis researchgate.net. To date, no substantial evidence suggests that O-demethyl apixaban is formed through significant non-enzymatic pathways under typical physiological conditions. The primary metabolic pathway leading to O-demethyl apixaban involves enzymatic O-demethylation, followed by potential further conjugation, such as sulfation, to form O-demethyl apixaban sulfate (B86663), which is a major circulating metabolite mdpi.comnih.govdrugbank.comnih.govmedchemexpress.com.

Development of In Silico Models for Predicting O-Demethylation and Sulfation Rates

The complexity of drug metabolism and the variability observed in patient responses necessitate the development of predictive tools. In silico models, including quantitative structure-activity relationship (QSAR) and physiologically-based pharmacokinetic (PBPK) modeling, are increasingly employed to forecast metabolic pathways, rates, and drug-drug interactions researchgate.netnih.govnih.gov.

For apixaban, in silico approaches are being utilized to predict its pharmacokinetic (PK) profiles and how various factors, such as renal impairment, age, and drug-drug interactions, might influence them researchgate.netnih.govnih.gov. PBPK models have been successfully developed and validated to simulate apixaban's absorption, distribution, metabolism, and excretion (ADME) in healthy adults and to extrapolate these predictions to special populations like the elderly or those with renal impairment nih.govnih.gov. These models integrate physicochemical properties, in vitro metabolic data, and clinical PK data to predict drug behavior nih.govmdpi.com.

While specific in silico models tailored exclusively to predict O-demethylation or sulfation rates of apixaban are not extensively detailed in the reviewed literature, the general PBPK modeling frameworks inherently incorporate metabolic clearance parameters. These parameters are often derived from in vitro studies using human liver microsomes or recombinant enzymes, which identify the primary enzymes responsible for O-demethylation (e.g., CYP3A4/5) and sulfation (e.g., SULT1A1) researchgate.netnih.govmdpi.comnih.gov. Future research could focus on refining these models to specifically predict the influence of genetic polymorphisms in CYP3A4/5 and SULT1A1 on O-demethylation and subsequent sulfation rates, thereby enhancing the prediction of individual metabolic phenotypes.

Exploration of O-Demethyl Apixaban as a Biomarker for Metabolic Phenotyping

Metabolic phenotyping aims to characterize an individual's drug-metabolizing enzyme activity. O-demethyl apixaban, as a primary metabolite of apixaban, holds potential as a biomarker for assessing the activity of key enzymes involved in its formation, particularly CYP3A4/5 and sulfotransferases (SULTs) like SULT1A1 mdpi.comnih.govnih.gov.

Apixaban is extensively metabolized, with O-demethylation being a significant pathway, primarily mediated by CYP3A4/5 researchgate.netfrontiersin.orgnih.govtga.gov.audrugsporphyria.net. The resulting O-demethyl apixaban is then often conjugated, notably via sulfation by SULT1A1, to form O-demethyl apixaban sulfate, which is the major circulating metabolite in humans mdpi.comnih.govmedchemexpress.comnih.gov. The rate of formation and subsequent clearance of these metabolites can reflect the functional capacity of these enzymes in an individual.

Research into the pharmacogenetics of apixaban has identified genetic variations in genes such as CYP3A5 and ABCG2 that are associated with inter-individual differences in apixaban exposure frontiersin.org. While direct studies using O-demethyl apixaban levels for routine metabolic phenotyping are still emerging, the principle is well-established. For instance, the ratio of specific metabolites to the parent drug, or the absolute levels of metabolites, can serve as indicators of enzyme activity. If an individual has reduced CYP3A4/5 activity due to genetic polymorphisms or drug interactions, the formation of O-demethyl apixaban would be expected to decrease, potentially altering the apixaban/O-demethyl apixaban ratio in plasma or urine. Conversely, increased SULT1A1 activity could lead to higher levels of O-demethyl apixaban sulfate.

Table 1: Key Metabolic Pathways and Enzymes Involved in Apixaban Metabolism

Metabolic PathwayPrimary Enzymes InvolvedMajor Metabolite(s)Role in Phenotyping
O-demethylationCYP3A4/5, CYP1A2, CYP2J2O-demethyl apixabanIndicator of CYP3A4/5 activity
SulfationSULT1A1, SULT1A2O-demethyl apixaban sulfateIndicator of SULT1A1/SULT1A2 activity
HydroxylationCYP3A4/5Hydroxylated metabolitesContributes to overall metabolic profile

Future research could validate O-demethyl apixaban and its sulfate conjugate as reliable biomarkers by correlating their plasma or urinary concentrations with established phenotyping probes for CYP3A4/5 and SULT1A1 activity in diverse populations. Such studies would pave the way for personalized medicine approaches, enabling prediction of drug response and potential adverse events based on an individual's metabolic profile.

Compound List

Apixaban

O-Demethyl apixaban

O-Demethyl apixaban sulfate

Q & A

Q. How do species differences impact the metabolic fate of O-Demethyl apixaban?

  • Methodological Answer : Comparative studies in mice, rats, dogs, and humans reveal species-specific sulfation rates. For example, SULT1A1 is the primary sulfotransferase in humans, while rodents exhibit higher SULT1E1 activity. In vitro assays with liver cytosols from different species, incubated with O-Demethyl apixaban and 3'-phosphoadenosine-5'-phosphosulfate (PAPS), quantify sulfation efficiency. These differences necessitate careful extrapolation of preclinical data to humans .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo data on O-Demethyl apixaban sulfation?

  • Methodological Answer : Discrepancies often arise from differences in enzyme expression or co-factor availability. For example, estrone (a SULT inhibitor) reduces sulfation in vitro at 20 µM but increases activity at 100 µM, suggesting substrate-dependent allosteric effects (Table 1). To reconcile this, researchers use physiologically based pharmacokinetic (PBPK) modeling, incorporating parameters like hepatic blood flow and intracellular PAPS concentrations. Cross-species validation in knockout animal models (e.g., SULT1A1-null mice) further clarifies mechanisms .

Table 1 : Impact of Inhibitors on O-Demethyl Apixaban Sulfation (20 µM vs. 100 µM)

Inhibitor20 µM Activity (%)100 µM Activity (%)
Control100100
Quercetin (1 µM)0.120.54
Estrone (1 µM)90.80135.36
DCNP (0.5 µM)5.088.37
Source: Adapted from Wang & Ra (2009)

Q. What experimental designs are optimal for assessing pharmacogenomic influences on O-Demethyl apixaban metabolism?

  • Methodological Answer : Genotype-phenotype correlation studies focus on SULT1A1 polymorphisms (e.g., SULT1A1 rs9282861). Human hepatocytes or transfected cell lines expressing variant alleles are incubated with O-Demethyl apixaban to measure sulfation kinetics. Clinical cohorts are stratified by genotype, and plasma metabolite ratios (O-Demethyl apixaban sulfate/apixaban) are analyzed via multivariate regression, adjusting for covariates like renal function and CYP3A4 inhibitors (e.g., clarithromycin) .

Q. How does O-Demethyl apixaban sulfate contribute to apixaban’s pharmacokinetic profile despite lacking FXa inhibitory activity?

  • Methodological Answer : Though inactive, O-Demethyl apixaban sulfate accounts for ~25% of circulating metabolites in humans and influences clearance pathways. Mass balance studies with [¹⁴C]apixaban show fecal excretion (56%) as the primary elimination route, with renal excretion (24.5%) and biliary secretion (2.6%) playing minor roles. Non-linear mixed-effects modeling (NONMEM) quantifies the impact of sulfate conjugation on apixaban’s half-life (12 hours in humans) and volume of distribution (21 L) .

Q. What strategies mitigate confounding factors in population studies evaluating O-Demethyl apixaban exposure?

  • Methodological Answer : Robust observational studies use propensity score matching to balance covariates (e.g., age, comedications) between cohorts. Real-world data from electronic health records (EHRs) are analyzed via time-dependent Cox models to assess bleeding risks. Sensitivity analyses exclude patients with TTR (time in therapeutic range) >70% on warfarin to minimize channeling bias. Benchmarking against RCTs (e.g., ARISTOTLE) validates methodological rigor .

Data Contradiction Analysis

Q. Why do some in vitro models overestimate O-Demethyl apixaban sulfation compared to clinical observations?

  • Methodological Answer : In vitro systems often lack physiological PAPS regeneration, leading to substrate depletion. To address this, researchers supplement assays with PAPS-generating enzymes (e.g., ATP sulfurylase) or use hepatocyte suspensions with intact co-factor recycling. Discrepancies may also arise from protein binding differences; apixaban’s high plasma protein binding (87%) reduces free metabolite availability in vivo, unlike protein-free in vitro setups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.